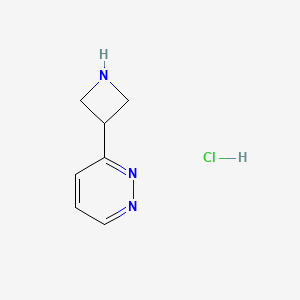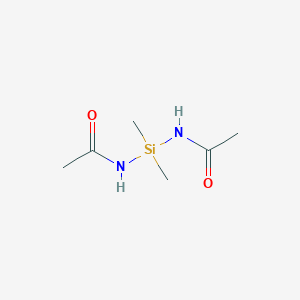
N,N'-(Dimethylsilanediyl)diacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Dimethylsilanediyl)diacetamide is a chemical compound that belongs to the class of diacetamides It is characterized by the presence of a dimethylsilanediyl group bonded to two acetamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Dimethylsilanediyl)diacetamide typically involves the reaction of dimethylsilanediyl chloride with acetamide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants. The general reaction scheme is as follows:
[ \text{(CH}_3\text{)_2SiCl}_2 + 2 \text{CH}_3\text{CONH}_2 \rightarrow \text{(CH}_3\text{)_2Si(CONHCH}_3\text{)_2} + 2 \text{HCl} ]
The reaction mixture is then purified by distillation or recrystallization to obtain the desired product in high yield and purity .
Industrial Production Methods
On an industrial scale, the production of N,N’-(Dimethylsilanediyl)diacetamide involves similar synthetic routes but with optimized reaction conditions to enhance yield and reduce production costs. The use of continuous flow reactors and automated systems allows for efficient large-scale production. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the highest quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Dimethylsilanediyl)diacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the acetamide groups to amines.
Substitution: The acetamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
N,N’-(Dimethylsilanediyl)diacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of N,N’-(Dimethylsilanediyl)diacetamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with various substrates, influencing their chemical and biological activities. The presence of the dimethylsilanediyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylacetamide: A similar compound with a simpler structure, used as a solvent and reagent in organic synthesis.
N,N’-Diethylsilanediyl)diacetamide: Another related compound with ethyl groups instead of methyl groups, exhibiting different reactivity and properties.
Uniqueness
N,N’-(Dimethylsilanediyl)diacetamide is unique due to the presence of the dimethylsilanediyl group, which imparts distinct chemical and physical properties. This makes it more stable and versatile compared to other similar compounds, allowing for a wider range of applications in scientific research and industry .
Propiedades
Número CAS |
61550-12-7 |
|---|---|
Fórmula molecular |
C6H14N2O2Si |
Peso molecular |
174.27 g/mol |
Nombre IUPAC |
N-[acetamido(dimethyl)silyl]acetamide |
InChI |
InChI=1S/C6H14N2O2Si/c1-5(9)7-11(3,4)8-6(2)10/h1-4H3,(H,7,9)(H,8,10) |
Clave InChI |
ICABREOGAMBBNI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N[Si](C)(C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



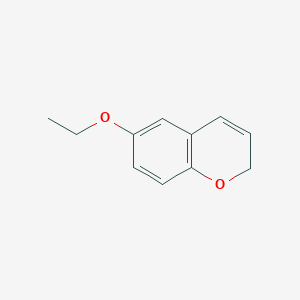

![{4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine](/img/structure/B11915212.png)

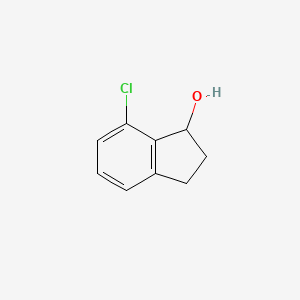
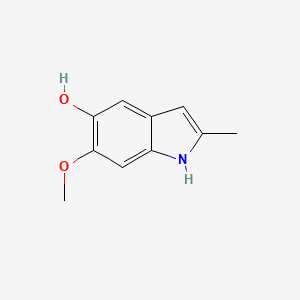


![4-Chloro-2-methylpyrrolo[1,2-a]pyrimidine](/img/structure/B11915258.png)
![2-chloro-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11915269.png)


